Butanedioic acid, polymer with 1,4-butanediol
Overview
Description
“Butanedioic acid, polymer with 1,4-butanediol” is a type of aliphatic polyester . It is synthesized from 1,4-butanediol and predominantly renewable dicarboxylic acids containing even numbered carbons . This polymer has a large potential as a sustainable plastic .
Synthesis Analysis
The synthesis of this polymer involves melt polymerizations conducted up to 220 °C with titanium tetrabutoxide as a polymerization catalyst . Two polymerization methods were applied: (1) stoichiometrically equivalent amounts of diol and diacid with 14 hours under argon followed by 10 hours under reduced pressure, (2) a 10 mol % excess of diol, with 6 hours under the inert gas and 6 hours under reduced pressure .
Molecular Structure Analysis
The molecular weight properties of the polyesters were determined by size exclusion chromatography in chloroform and polystyrene as calibration standards . For the polyesters with the C6 to C20 diacids, Mw obtained by Method 1 lied between 15,800 to 31,200 g/mol, and for Method 2 between 27,000 and 180,400 g/mol .
Chemical Reactions Analysis
The microstructure of the polymers was verified using 1H NMR and 13C NMR spectra . Peaks associated with end-groups were identified .
Physical And Chemical Properties Analysis
Thermal properties of the polymers were determined by differential scanning calorimetry, dynamic mechanical analysis, and thermal gravimetric analysis . For the polyesters obtained with C6 to C20 diacids, the highest Tg was 1.25 °C (from tan δ) and the highest Tm was 88.8 °C, both with the C20 diacid . The wettability of the original polymers and after their VUV photo-oxidation was measured by contact angle goniometry with water .
Scientific Research Applications
Biotechnology: Biocatalytic Routes to Commodity Chemicals
In biotechnology, metabolic engineering of Escherichia coli for the direct production of 1,4-butanediol (BDO) from renewable carbohydrate feedstocks demonstrates a significant application. This approach utilizes a pathway-identification algorithm and a systems-based metabolic engineering strategy to produce BDO, an important commodity chemical used in manufacturing valuable polymers, directly from glucose, xylose, sucrose, and biomass-derived mixed sugar streams. This not only underscores the potential of biotechnology in producing commodity chemicals from renewable resources but also highlights the environmental benefits of reducing reliance on oil and natural gas feedstocks (Yim et al., 2011).
Materials Science: Development of Biodegradable Polymers
In materials science, the development of degradable poly(β-amino esters) synthesized via the addition of secondary amines to 1,4-butanediol diacrylate showcases the application in creating biodegradable materials. These polymers, which degrade hydrolytically into 1,4-butanediol and β-amino acids, present a noncytotoxic alternative for applications such as synthetic transfection vectors. This research demonstrates the potential of butanedioic acid polymers in the development of biodegradable materials with medical applications, offering an environmentally friendly alternative to conventional plastics (Lynn & Langer, 2000).
Environmental Engineering: Biodegradable Plastic Production
The production of biodegradable polymer poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [P(3HB-co-4HB)] through a one-step cultivation process using Cupriavidus sp. signifies an application in environmental engineering. This process, which uses oleic acid and 1,4-butanediol as carbon sources, highlights the feasibility of producing biodegradable plastics with significant environmental benefits, such as reducing plastic waste and promoting sustainable materials production (Rahayu et al., 2008).
Future Directions
The current massive environmental issues caused by the use of plastics have led to a great need for sustainable plastics . Therefore, governments, industry, and universities are investing a great deal of effort into finding sustainable solutions to address the growing energy crisis . This polymer, being predominantly synthesized from renewable dicarboxylic acids, has a large potential as a sustainable plastic .
properties
IUPAC Name |
butanedioic acid;butane-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.C4H10O2/c5-3(6)1-2-4(7)8;5-3-1-2-4-6/h1-2H2,(H,5,6)(H,7,8);5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQINETJTVSEXPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CO.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25777-14-4 | |
Record name | Butanedioic acid, polymer with 1,4-butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25777-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butanedioic acid;butane-1,4-diol | |
CAS RN |
25777-14-4 | |
Record name | Butanedioic acid, polymer with 1,4-butanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025777144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, polymer with 1,4-butanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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